

Application Notes and Protocols: Western Blot Analysis of SIRT2-IN-9 Treated Cells

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Compound of Interest

Compound Name: SIRT2-IN-9

Cat. No.: B4051715

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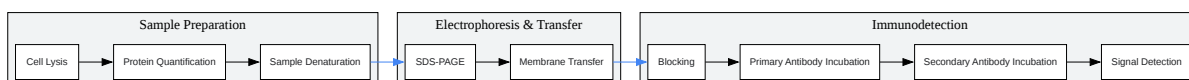
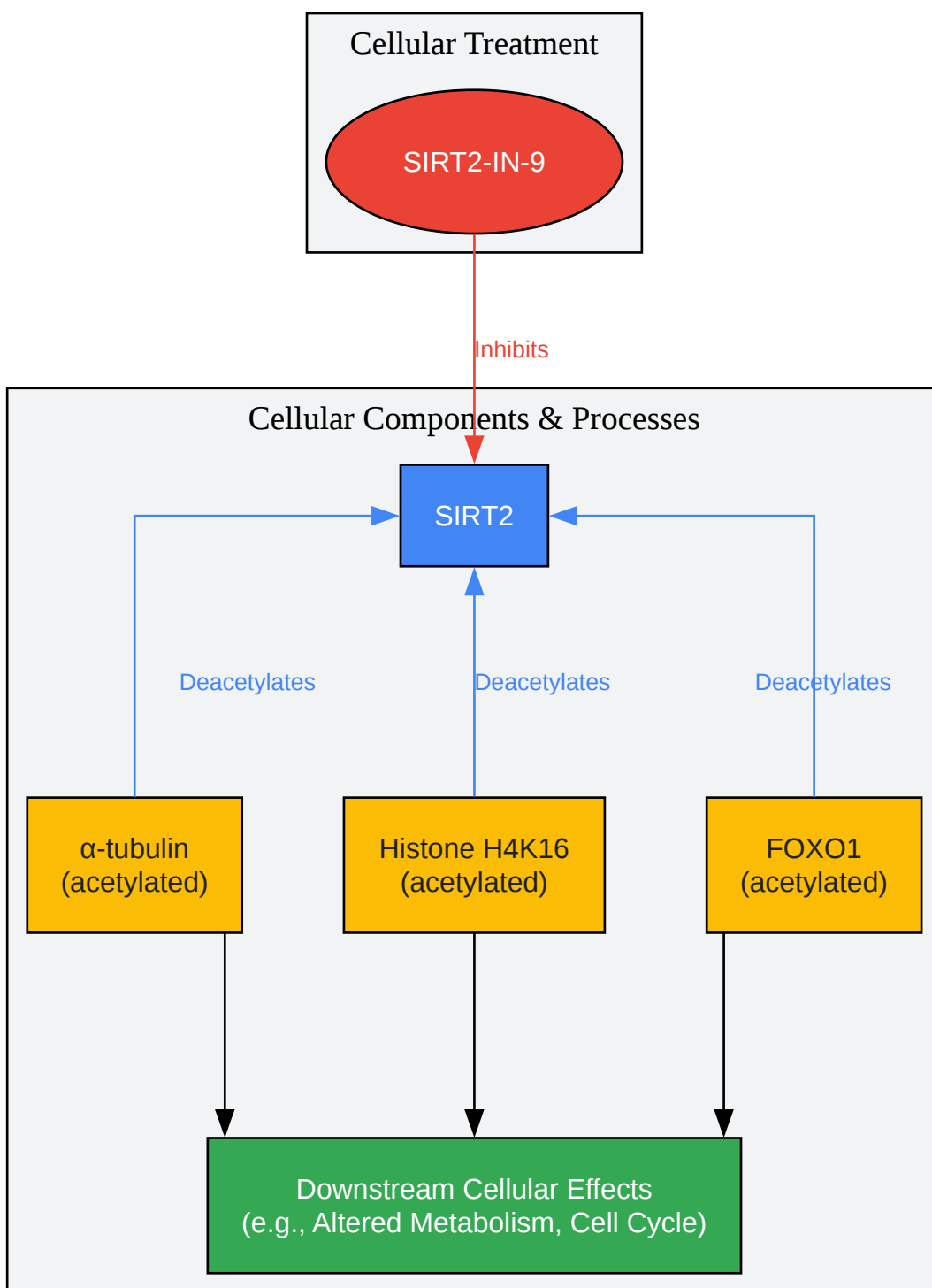
For Researchers, Scientists, and Drug Development Professionals

Introduction

Sirtuin 2 (SIRT2), a member of the NAD⁺-dependent class III histone deacetylase family, is a predominantly cytoplasmic protein that plays a crucial role in various cellular processes.^{[1][2][3]} Its functions include the regulation of cell cycle, microtubule dynamics, and metabolic homeostasis through the deacetylation of numerous protein substrates, such as α -tubulin and histones.^{[1][3][4]} Dysregulation of SIRT2 activity has been implicated in neurodegenerative diseases and cancer, making it a compelling target for therapeutic intervention.^[5] **SIRT2-IN-9** is a cell-permeable inhibitor of SIRT2. This document provides a detailed protocol for treating cells with **SIRT2-IN-9** and subsequently analyzing the effects on SIRT2 and its downstream targets using Western blotting.

Signaling Pathway

SIRT2 is involved in multiple signaling pathways. It can deacetylate and regulate the activity of key proteins in metabolism, such as phosphoenolpyruvate carboxykinase (PEPCK) in gluconeogenesis and FOXO1 in adipogenesis.^[3] Additionally, SIRT2 influences cell cycle progression through the deacetylation of histone H4 at lysine 16 (H4K16ac), facilitating chromatin condensation.^{[1][3]} The inhibition of SIRT2 is expected to lead to an increase in the acetylation of its substrates. A notable substrate is α -tubulin; its hyperacetylation following SIRT2 inhibition can be a reliable indicator of the inhibitor's efficacy.^[6]



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